

Synthesis of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholino-2-phenylacetonitrile*

Cat. No.: B098995

[Get Quote](#)

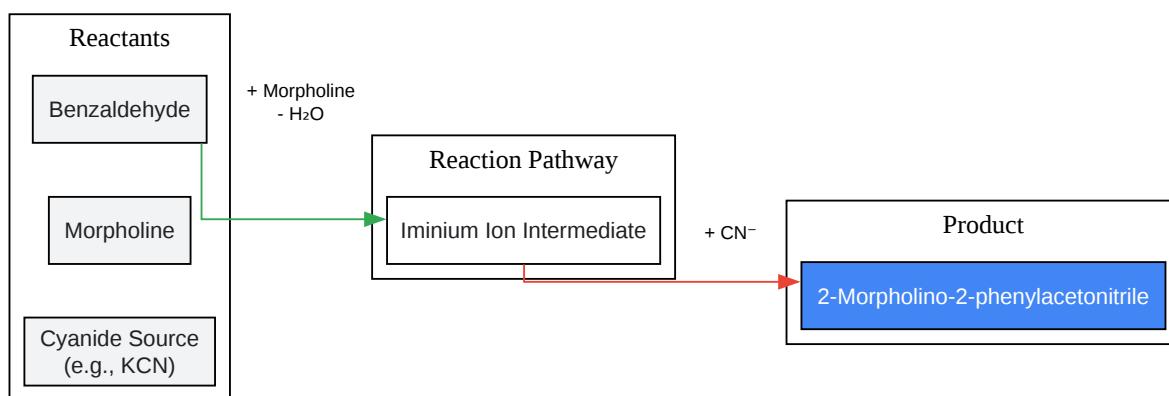
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Morpholino-2-phenylacetonitrile**, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.

Introduction

2-Morpholino-2-phenylacetonitrile is an α -aminonitrile characterized by the presence of a phenyl group and a morpholine ring attached to the same carbon atom bearing a nitrile functional group. Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary route for the synthesis of this and related α -aminonitriles is the Strecker synthesis, a classic and efficient one-pot, three-component reaction.

Core Synthesis Pathway: The Strecker Reaction


The synthesis of **2-Morpholino-2-phenylacetonitrile** is achieved via a Strecker reaction involving benzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and morpholine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the final α -aminonitrile product.

The overall reaction can be summarized as follows:

This one-pot synthesis is an efficient method for the formation of the target compound.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Strecker synthesis of **2-Morpholino-2-phenylacetonitrile**.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and the final product.

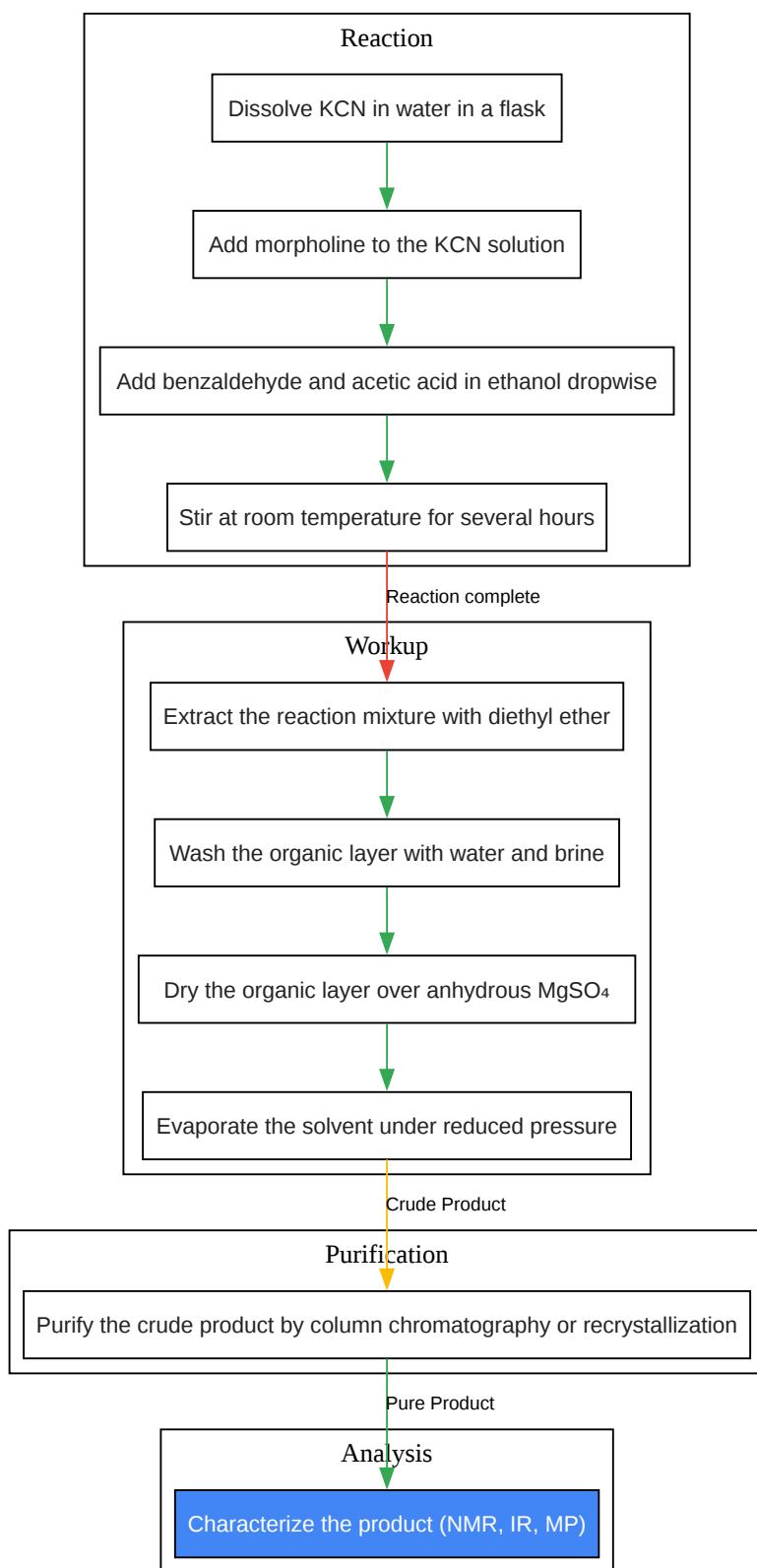
Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Role
Benzaldehyde	C ₇ H ₆ O	106.12	100-52-7	Reactant
Morpholine	C ₄ H ₉ NO	87.12	110-91-8	Reactant
Potassium Cyanide	KCN	65.12	151-50-8	Reactant
2-Morpholino-2-phenylacetonitrile	C ₁₂ H ₁₄ N ₂ O	202.26	15190-10-0	Product

Table 2: Reaction Parameters and Yield

Parameter	Value	Reference
Reaction Type	Strecker Synthesis	General literature on α -aminonitrile synthesis.
Solvents	Water, Ethanol	Adapted from analogous Strecker synthesis procedures.
Temperature	Room Temperature	Typically, Strecker reactions are conducted at or below room temperature.
Reaction Time	Several hours	Varies based on specific conditions, often monitored by TLC.
Reported Yield	41%	Supporting information for a one-pot Strecker reaction using these reactants.

Experimental Protocol


This section provides a detailed methodology for the synthesis of **2-Morpholino-2-phenylacetonitrile**, adapted from established procedures for analogous Strecker syntheses.

Safety Precautions: This procedure involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Materials and Reagents

- Benzaldehyde
- Morpholine
- Potassium Cyanide (KCN)
- Glacial Acetic Acid
- Ethanol
- Water
- Diethyl ether
- Anhydrous Magnesium Sulfate
- Hydrochloric Acid (for workup, if necessary)
- Sodium Bicarbonate (for workup)

Reaction Setup

[Click to download full resolution via product page](#)**Caption: Experimental workflow for the synthesis of 2-Morpholino-2-phenylacetonitrile.**

Step-by-Step Procedure

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium cyanide (1.0 equivalent) in a minimal amount of water. To this solution, add morpholine (1.0 equivalent).
- Addition of Reactants: Prepare a solution of benzaldehyde (1.0 equivalent) and glacial acetic acid (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred aqueous solution of potassium cyanide and morpholine at room temperature.
- Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **2-Morpholino-2-phenylacetonitrile** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized **2-Morpholino-2-phenylacetonitrile** should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm.- A singlet for the methine proton (-CH(CN)-) adjacent to the phenyl and morpholine groups.- Signals for the morpholine protons, typically two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons in the range of δ 125-140 ppm.- A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.- A signal for the methine carbon (-CH(CN)-).- Signals for the morpholine carbons.
IR (Infrared)	<ul style="list-style-type: none">- A sharp, medium-intensity absorption band for the nitrile group (-C≡N) stretch around 2240 cm^{-1}.- Aromatic C-H stretching vibrations above 3000 cm^{-1}.- C-H stretching vibrations of the morpholine ring below 3000 cm^{-1}.- C-O-C stretching of the morpholine ring.
Mass Spec.	Molecular ion peak corresponding to the molecular weight of the product (202.26 g/mol).
Melting Point	A sharp melting point should be observed for the pure crystalline solid.

Conclusion

The Strecker synthesis provides an effective and direct route to **2-Morpholino-2-phenylacetonitrile** from readily available starting materials. This technical guide outlines the fundamental principles, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate. Adherence to strict safety protocols, particularly when handling cyanide, is paramount.

- To cite this document: BenchChem. [Synthesis of 2-Morpholino-2-phenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098995#synthesis-of-2-morpholino-2-phenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com